2-(bromomethyl)-Benzenesulfonyl fluoride
Description
Significance of Sulfonyl Fluorides and Benzenesulfonyl Fluorides in Chemical Synthesis and Chemical Biology
Sulfonyl fluorides have emerged as a privileged class of functional groups in both chemical synthesis and chemical biology. Their unique balance of stability and reactivity makes them highly valuable. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are notably stable to hydrolysis and reduction, allowing for their use in a wide range of reaction conditions, including aqueous environments. sigmaaldrich.comlab-chemicals.com
In the realm of chemical synthesis, sulfonyl fluorides are key components of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. rsc.org This click chemistry reaction allows for the rapid and efficient formation of strong covalent bonds between sulfonyl fluorides and nucleophiles, facilitating the modular assembly of complex molecules. lab-chemicals.comrsc.org This has found broad applications in synthesizing polymers, materials, and various sulfonyl-containing compounds like sulfonamides and sulfonate esters. rsc.org
In chemical biology, benzenesulfonyl fluorides have been extensively used as covalent probes and inhibitors to study protein function and structure. nih.govnih.gov The sulfonyl fluoride moiety can covalently modify several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine, in a context-specific manner. nih.gov This reactivity has been harnessed to develop inhibitors for various enzymes, most notably serine proteases. nih.gov Well-known examples include Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are routinely used to prevent protein degradation during cell lysis. nih.govnih.govsigmaaldrich.com The stability of the sulfonyl fluoride group under physiological conditions, coupled with its latent reactivity, makes it an ideal "warhead" for targeted covalent inhibitors and activity-based protein profiling probes. nih.gov
Historical Context of Bromomethylation Strategies in Organic Chemistry
The introduction of a bromomethyl group onto an aromatic ring is a key synthetic transformation that yields versatile intermediates. Bromomethyl-substituted aromatic compounds are often preferred over their chloromethyl counterparts due to the higher reactivity of the C-Br bond, making them excellent alkylating agents.
Historically, the direct introduction of a halomethyl group, known as halomethylation, was most extensively studied for chloromethylation, particularly through the Blanc-Quelet reaction. researchgate.net This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst. However, direct bromomethylation strategies have also been developed. These methods often employ a mixture of formaldehyde (or its polymers like paraformaldehyde) and hydrogen bromide. sigmaaldrich.com
A significant advancement in bromomethylation was the development of more convenient procedures, such as using a solution of hydrogen bromide in acetic acid with paraformaldehyde. sigmaaldrich.commedchemexpress.com This method avoids the need to handle gaseous reagents and has been shown to be effective for the selective mono-, bis-, or tris-bromomethylation of various aromatic compounds. sigmaaldrich.commedchemexpress.com The regioselectivity of the reaction is influenced by factors such as the nature of the substituents on the aromatic ring, reaction temperature, and reaction time. sigmaaldrich.com For activated aromatic systems, the reaction can proceed efficiently, while electron-withdrawing groups can hinder it. researchgate.net These strategies provide a toolbox for chemists to introduce the synthetically useful bromomethyl functionality onto a variety of aromatic scaffolds.
Overview of Research Trajectories for 2-(bromomethyl)-Benzenesulfonyl fluoride and Related Systems
While specific academic research on this compound is not extensively documented, the research trajectories for its isomers and related compounds provide a clear indication of its potential applications. The isomeric 4-(bromomethyl)benzenesulfonyl fluoride and 3-(bromomethyl)benzenesulfonyl fluoride are recognized as important bifunctional reagents in organic synthesis and chemical biology. sigmaaldrich.com
The primary research interest in these systems lies in their utility as "dual-function" or "bifunctional" linkers. The two reactive sites, the bromomethyl group and the sulfonyl fluoride group, can undergo orthogonal reactions. The bromomethyl group serves as an electrophilic handle for alkylation reactions, readily reacting with nucleophiles such as amines, phenols, and thiols. The sulfonyl fluoride group, being stable under these conditions, can be reserved for a subsequent SuFEx reaction or for covalent modification of a biological target. nih.gov
For instance, 4-(bromomethyl)benzenesulfonyl fluoride is used in the synthesis of various bioactive molecules and as a building block in the development of new biological agents. Research involving this isomer often focuses on its incorporation into larger molecular scaffolds designed as chemical probes or drug candidates. The sulfonyl fluoride acts as a reactive "warhead" for covalent binding to a protein of interest, while the rest of the molecule, attached via the benzyl (B1604629) position, provides the specificity for the target. rsc.orgnih.gov The positional isomerism (ortho, meta, or para) of the bromomethyl and sulfonyl fluoride groups is expected to significantly influence the geometry and reactivity of the molecule, allowing for fine-tuning of its properties for specific applications, such as targeting different residues within a protein binding site. nih.gov
Scope and Objectives of Academic Investigations on the Compound
The academic investigation of this compound is primarily driven by its potential as a specialized chemical tool. The objectives of such research can be categorized as follows:
Synthetic Methodology Development: A key objective is the exploration and optimization of synthetic routes to this compound. This includes achieving high regioselectivity in the bromomethylation of benzenesulfonyl fluoride or related precursors.
Exploration of Orthogonal Reactivity: A major focus would be to systematically study the orthogonal reactivity of the two functional groups. This involves defining reaction conditions where the bromomethyl group can be selectively reacted while leaving the sulfonyl fluoride intact, and vice versa.
Application in Chemical Biology: A significant objective is to utilize the compound as a scaffold for creating novel chemical probes. By attaching different recognition elements to the benzyl position, researchers can design probes to covalently label specific proteins. The ortho-substitution pattern would provide a unique spatial arrangement of the reactive warhead relative to the recognition element, potentially enabling the targeting of different proteins or different sites within a protein compared to its meta and para isomers.
Fragment-Based Drug Discovery: The compound could be used in fragment-based screening to identify new drug leads. nih.govresearchgate.net The sulfonyl fluoride can act as a reactive tag to covalently link to a protein, allowing for the identification of weakly binding fragments that have been attached to the benzyl position.
Data Tables
Table 1: Physicochemical Properties of (Bromomethyl)-Benzenesulfonyl Fluoride Isomers
| Property | This compound | 3-(bromomethyl)-Benzenesulfonyl fluoride | 4-(bromomethyl)-Benzenesulfonyl fluoride |
| Molecular Formula | C₇H₆BrFO₂S | C₇H₆BrFO₂S | C₇H₆BrFO₂S |
| Molecular Weight | 253.09 g/mol | 253.09 g/mol | 253.09 g/mol |
| Physical Form | Not specified | Not specified | Solid |
| Melting Point | Not specified | Not specified | 80-85 °C sigmaaldrich.com |
| Boiling Point | Not specified | 301.3±25.0 °C (Predicted) | Not specified |
| CAS Number | Not specified | Not specified | 7612-88-6 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNJHLSPDWSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278583 | |
| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25300-29-2 | |
| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromomethyl Benzenesulfonyl Fluoride
Strategies for the Construction of the Benzenesulfonyl Fluoride (B91410) Core
The formation of the arylsulfonyl fluoride moiety is a critical step in the synthesis of the target compound. This functional group is known for its stability and its utility in "click chemistry" and as a probe for chemical biology. Two primary strategies for its construction are the Halex reaction and direct fluorination routes.
Halex Reactions in Sulfonyl Halide Synthesis
The Halex (halogen exchange) reaction is a widely utilized industrial process for the synthesis of aromatic fluorides from the corresponding chlorides. semanticscholar.org This nucleophilic aromatic substitution involves treating an aryl chloride with a fluoride salt, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). semanticscholar.orggoogle.com
In the context of benzenesulfonyl fluoride synthesis, the precursor is typically an arylsulfonyl chloride. The strong electron-withdrawing nature of the sulfonyl group facilitates the nucleophilic attack by the fluoride ion. The general reaction is as follows:
ArSO₂Cl + KF → ArSO₂F + KCl
The efficiency of the Halex reaction can be influenced by several factors, including the choice of solvent, the reactivity of the fluoride source, and the presence of any phase-transfer catalysts. For instance, the use of more soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can sometimes improve reaction rates and yields.
Direct Fluorination Routes to Arylsulfonyl Fluorides
Direct fluorination methods offer an alternative to the traditional Halex reaction and often proceed under milder conditions. These routes can start from various precursors, including arylsulfonyl chlorides, aryl diazonium salts, or even anilines. researchgate.netnih.gov
A common laboratory-scale method involves the direct conversion of sulfonyl chlorides to sulfonyl fluorides using a saturated aqueous solution of potassium bifluoride (KHF₂) or potassium fluoride. researchgate.net For example, Sharpless and co-workers developed a method using a saturated aqueous solution of KHF₂ in acetonitrile, creating a biphasic mixture that effectively converts sulfonyl chlorides to their corresponding fluorides at room temperature. researchgate.net
Another approach utilizes electrophilic fluorinating reagents. For instance, Selectfluor™ (F-TEDA-BF₄) has been employed in the synthesis of benzenesulfonyl fluorides from various sulfur-containing starting materials. nih.gov These methods are often valued for their operational simplicity and broad substrate scope.
| Method | Reagents | Temperature | Solvents | Key Features |
| Halex Reaction | Potassium fluoride (KF) | 150-250 °C | DMSO, DMF, Sulfolane | Industrially scalable, suitable for electron-deficient aromatics. semanticscholar.orggoogle.com |
| Sharpless Method | Potassium bifluoride (KHF₂) | Room Temperature | Acetonitrile, THF, CH₂Cl₂ | Biphasic, mild conditions. researchgate.net |
| Selectfluor™ Oxidation | Selectfluor™ | Varies | Acetonitrile/Water | Tolerates various functional groups. nih.gov |
Introduction of the Bromomethyl Moiety
Once the benzenesulfonyl fluoride core is in place, the next critical transformation is the introduction of the bromomethyl group. This is typically achieved through the halogenation of a methyl group at the ortho position of the benzenesulfonyl fluoride.
Side-Chain Halogenation Techniques for Methylated Benzenes
The most common method for the selective bromination of a benzylic methyl group is free-radical halogenation using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by photochemical irradiation. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. google.com
The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of NBS with trace amounts of HBr) to yield the bromomethyl product and another bromine radical, which propagates the chain.
For the synthesis of 2-(bromomethyl)-benzenesulfonyl fluoride, the precursor would be 2-methylbenzenesulfonyl fluoride. The reaction would proceed as follows:
2-CH₃-C₆H₄SO₂F + NBS --(Initiator/light)--> 2-(CH₂Br)-C₆H₄SO₂F + Succinimide
The selectivity for side-chain halogenation over aromatic ring bromination is a key advantage of using NBS under these conditions.
Functional Group Interconversions Leading to Bromomethyl Groups
An alternative to direct side-chain halogenation is the conversion of other functional groups at the ortho position into a bromomethyl group. For instance, a hydroxymethyl group can be converted to a bromomethyl group using various brominating agents.
Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach would first require the synthesis of 2-(hydroxymethyl)benzenesulfonyl fluoride. This precursor could potentially be prepared from the corresponding carboxylic acid or ester via reduction.
| Precursor Functional Group | Reagent | Product |
| -CH₃ | N-Bromosuccinimide (NBS), Initiator | -CH₂Br |
| -CH₂OH | Phosphorus tribromide (PBr₃) | -CH₂Br |
| -COOH | 1. Reduction (e.g., LiAlH₄) 2. Bromination (e.g., PBr₃) | -CH₂Br |
Multi-Step Synthetic Sequences and Optimization Studies
The synthesis of this compound is inherently a multi-step process. A plausible and efficient synthetic sequence would commence with a readily available starting material such as 2-methylbenzenesulfonyl chloride.
Proposed Synthetic Sequence:
Fluorination: The first step would involve the conversion of 2-methylbenzenesulfonyl chloride to 2-methylbenzenesulfonyl fluoride. This can be achieved using a Halex-type reaction with KF or a milder direct fluorination with KHF₂. google.comresearchgate.net
Bromination: The subsequent step is the side-chain bromination of 2-methylbenzenesulfonyl fluoride using NBS and a radical initiator. google.com
Optimization Studies:
Optimization of this synthetic sequence would focus on maximizing the yield and purity at each step while minimizing side reactions.
Fluorination Step: Studies on the fluorination of arylsulfonyl chlorides have shown that the choice of fluoride source, solvent, and temperature can significantly impact the reaction outcome. For instance, the use of phase-transfer catalysts in Halex reactions can improve the solubility and reactivity of the fluoride salt, leading to higher yields and shorter reaction times. Optimization of direct fluorination methods often involves adjusting the stoichiometry of the fluorinating agent and the reaction time. nih.gov
Bromination Step: The radical bromination with NBS is a well-studied reaction. Optimization would involve screening different radical initiators and their concentrations, as well as the choice of solvent. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the exploration of alternative solvents like cyclohexane or acetonitrile. google.com The reaction temperature and the rate of addition of the initiator are also critical parameters to control to avoid the formation of dibrominated byproducts and to ensure complete conversion of the starting material.
Recent advancements in flow chemistry offer potential for optimizing such multi-step syntheses, allowing for precise control over reaction parameters and potentially improving safety and scalability. researchgate.netnih.gov
Yield Enhancement and Purity Considerations in Syntheses
Optimizing the yield and purity of this compound is a critical aspect of its synthesis. The choice of solvent, reaction temperature, and the stoichiometry of the reagents play significant roles. While carbon tetrachloride has been a traditional solvent for such reactions, its toxicity and environmental impact have led to the exploration of alternatives. researchgate.net Studies on analogous benzylic brominations have shown that solvents like 1,2-dichlorobenzene can lead to higher yields and shorter reaction times compared to the classic Wohl-Ziegler conditions. researchgate.net For instance, the benzylic bromination of a similar ortho-substituted toluene derivative in 1,2-dichlorobenzene at 80 °C resulted in a 92% isolated yield. researchgate.net
Careful control of the reaction conditions is necessary to minimize the formation of byproducts such as the dibrominated product or impurities arising from reactions with the sulfonyl fluoride group. The presence of the electron-withdrawing sulfonyl fluoride group at the ortho position can deactivate the benzene (B151609) ring, making the benzylic C-H bonds the primary target for radical attack. However, steric hindrance from the ortho-substituent might influence the reaction rate. acs.org
Table 1: Illustrative Reaction Conditions for Benzylic Bromination
| Parameter | Condition 1 | Condition 2 |
| Precursor | 2-methylbenzenesulfonyl fluoride | 2-methylbenzenesulfonyl fluoride |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) | Photochemical (Visible Light) |
| Solvent | 1,2-Dichlorobenzene | Acetonitrile |
| Temperature | 80 °C | 55 °C |
| Reaction Time | 8 hours | 15 minutes |
| Hypothetical Yield | High | Good to Excellent |
This table is illustrative and based on general knowledge of benzylic bromination reactions.
Catalyst Development for Specific Synthetic Steps
While traditional benzylic bromination often relies on stoichiometric radical initiators, research into catalytic methods is ongoing to improve efficiency and safety. For electron-deficient toluenes, which can be challenging to brominate, the development of effective catalytic systems is particularly important. organic-chemistry.org Photocatalysis, using visible light to initiate the reaction, offers a milder and more controlled alternative to thermal initiators. bohrium.com This approach can lead to cleaner reactions and higher selectivity.
Furthermore, advancements in catalysis have explored the use of bimetallic catalysts for the activation of benzylic C-H bonds, though this is more commonly applied in arylation reactions rather than bromination. researchgate.net The principles of catalyst design for selective C-H functionalization could potentially be adapted for the bromination of challenging substrates like 2-methylbenzenesulfonyl fluoride. Research into solid catalysts that can maximize side-chain bromination over aromatic ring bromination is also an area of interest. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis Methods
Solvent-Free or Low-Solvent Reaction Conditions
A significant advancement in the green synthesis of benzyl (B1604629) bromides is the development of solvent-free or low-solvent reaction conditions. These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to improved reaction rates and easier product isolation. Environmentally friendly Wohl-Ziegler brominations have been successfully carried out in ionic liquids and under solvent-free conditions, yielding good to moderate amounts of the corresponding benzylic bromides. researchgate.net The use of photochemical activation in continuous flow reactors further enhances the green credentials of the synthesis by improving safety and scalability. digitellinc.com
More sustainable solvent choices are also being investigated. Acetonitrile and ethyl acetate have been identified as effective and more environmentally benign alternatives to chlorinated solvents for benzylic bromination. bohrium.comresearchgate.net
Table 2: Comparison of Green Chemistry Approaches for Benzylic Bromination
| Approach | Solvent | Energy Input | Key Advantages |
| Conventional | Carbon Tetrachloride | Thermal (Reflux) | Established methodology |
| Photochemical | Acetonitrile | Visible Light | Milder conditions, improved safety |
| Solvent-Free | None | Thermal/Microwave | Reduced waste, potential for faster reactions |
| Ionic Liquid | Ionic Liquid | Thermal | Recyclable solvent, unique reactivity |
This table provides a general comparison of different synthetic approaches.
Atom Economy and Reaction Efficiency Analysis
Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. The traditional benzylic bromination using NBS has a recognized drawback in its atom economy, as the succinimide byproduct is generated in stoichiometric amounts.
The reaction for the synthesis of this compound from 2-methylbenzenesulfonyl fluoride using NBS can be represented as:
C₇H₇FO₂S + C₄H₄BrNO₂ → C₇H₆BrFO₂S + C₄H₅NO₂
The atom economy can be calculated as:
(Molecular weight of C₇H₆BrFO₂S / (Molecular weight of C₇H₇FO₂S + Molecular weight of C₄H₄BrNO₂)) * 100
This calculation highlights the inherent inefficiency of using NBS from an atom economy perspective. Alternative brominating agents and catalytic systems that improve atom economy are therefore a key focus of green chemistry research in this area.
Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Benzenesulfonyl Fluoride
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The bromomethyl group at the ortho position of the benzene (B151609) ring is a primary site for nucleophilic attack. Its reactivity is influenced by the benzylic nature of the carbon-bromine bond, which can stabilize transition states and intermediates.
SN1 and SN2 Pathways: Kinetic and Thermodynamic Analysis
Nucleophilic substitution at the benzylic carbon of 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. Key factors influencing the mechanism include the nature of the nucleophile, the solvent, and the stability of the resulting carbocation or transition state. researchgate.netkhanacademy.org
SN2 Pathway : A strong nucleophile and a polar aprotic solvent typically favor the SN2 mechanism. khanacademy.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For benzylic halides, the SN2 reaction proceeds with inversion of configuration if the carbon is a stereocenter.
The interplay between potential energy and entropy is crucial in determining the favored pathway. SN2 reactions are characterized by a highly ordered transition state, while SN1 reactions involve a less ordered carbocation intermediate. researchgate.net The specific kinetics of 2-(bromomethyl)-benzenesulfonyl fluoride itself are not extensively detailed in the provided results, but the general principles of benzylic halide reactivity suggest a competition between these two pathways. youtube.comnih.gov
Intramolecular Cyclization Reactions Facilitated by Bromomethyl Reactivity
The proximate positioning of the reactive bromomethyl group and the sulfonyl fluoride moiety allows for intramolecular cyclization reactions, leading to the formation of sultams, which are cyclic sulfonamides. These reactions are powerful methods for constructing heterocyclic frameworks.
One notable application is the synthesis of spirocyclic β- and γ-sultams. nih.gov While not directly starting from this compound, related strategies involve the intramolecular cyclization of sulfonamides. For instance, the intramolecular alkylation of a sulfonamide bearing a leaving group at the β-position is a known route to β-sultams. nih.gov Similarly, the reaction of a nucleophile tethered to the sulfonyl group with the bromomethyl group can lead to cyclization. For example, conversion of the sulfonyl fluoride to a sulfonamide, followed by deprotonation of the sulfonamide nitrogen, would generate a nucleophile poised to attack the benzylic bromide, forming a sultam. nih.gov The synthesis of bicyclic sultams has been achieved through the cyclization of saturated aminoheterocycles bearing a sulfonyl fluoride group. researchgate.net
These cyclizations are synthetically valuable, providing access to complex heterocyclic structures from relatively simple starting materials. beilstein-journals.orgrsc.orgrsc.org
Regioselectivity and Stereoselectivity in Substitution Processes
Regioselectivity in the context of this compound primarily concerns the competition between the two electrophilic sites: the benzylic carbon and the sulfur of the sulfonyl fluoride. Under conditions that favor nucleophilic attack on carbon, the bromomethyl group is the exclusive site of reaction.
Stereoselectivity becomes relevant when the substitution reaction creates a new stereocenter or when a chiral nucleophile is used. In SN2 reactions, a complete inversion of stereochemistry is expected at the benzylic carbon. Conversely, SN1 reactions, proceeding through a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of products. nih.gov
Studies on related systems, such as fluorinated aziridines, highlight how substituents can dramatically influence the regioselectivity of nucleophilic attack. researchgate.net While direct stereochemical studies on this compound are not prevalent in the search results, the fundamental principles of SN1 and SN2 reactions provide a predictive framework for its stereochemical outcomes. nih.govrsc.org
Reactivity of the Sulfonyl Fluoride Moiety
The sulfonyl fluoride (SO₂F) group is a key functional group in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. acs.orgnih.gov It is known for its remarkable balance of stability and reactivity, being generally stable under many conditions but reactive towards strong nucleophiles, often with catalysis. rsc.orgsigmaaldrich.com
Hydrolytic Stability and Solvolysis Mechanisms
Aryl sulfonyl fluorides exhibit significant hydrolytic stability compared to their chloride counterparts. beilstein-journals.org They are generally resistant to hydrolysis in neutral aqueous solutions but can be hydrolyzed under more forcing conditions or in the presence of catalysts. rsc.orgacs.org The stability of the S-F bond makes sulfonyl fluorides robust functional groups that can be carried through various synthetic steps. acs.org
The solvolysis of arenesulfonyl halides has been studied, and for sulfonyl fluorides, the reaction is considerably slower than for sulfonyl chlorides. beilstein-journals.org The mechanism of hydrolysis for arenesulfonyl chlorides is generally considered to be SN2-like, involving nucleophilic attack of water on the sulfur atom. Given the lower reactivity of the fluoride, a similar associative mechanism is expected, though likely with a higher activation barrier. beilstein-journals.orgacs.org
| Sulfonyl Halide | Relative Reactivity in Solvolysis | General Stability |
|---|---|---|
| Aryl Sulfonyl Fluoride (Ar-SO₂F) | Low | High hydrolytic stability, stable to thermolysis. acs.orgsigmaaldrich.combeilstein-journals.org |
| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | High | More susceptible to hydrolysis. beilstein-journals.org |
Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)
The sulfonyl fluoride group readily reacts with a variety of nucleophiles, a process central to SuFEx chemistry. researchgate.netresearchgate.netacs.orgchemrxiv.org This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and thiosulfonates.
Amines : Primary and secondary amines react with sulfonyl fluorides to form stable sulfonamides. This reaction is fundamental in drug discovery and chemical biology for creating covalent inhibitors and probes, as the resulting sulfonamide linkage is robust. acs.orgrsc.org The reaction can be catalyzed by bases or, in some cases, metal Lewis acids. researchgate.net
Alcohols : Alcohols, typically as their corresponding alkoxides or in the presence of a base, react with sulfonyl fluorides to yield sulfonate esters. This transformation is a key step in creating connectors and functionalizing complex molecules. researchgate.netresearchgate.net
Thiols : Thiols are generally more nucleophilic than alcohols and can react with sulfonyl fluorides. msu.edunih.gov However, studies have shown that while sulfonyl fluorides react rapidly with cysteine residues (containing a thiol), the resulting adducts can be unstable. acs.orgrsc.org In contrast, stable adducts are formed with lysine (B10760008) (amine) and tyrosine (phenol, an alcohol derivative). acs.orgrsc.org
The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aryl ring. rsc.org Electron-withdrawing groups on the ring can increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles.
| Nucleophile | Product | Significance |
|---|---|---|
| Amines (R-NH₂) | Sulfonamides (Ar-SO₂-NHR) | Formation of stable covalent linkages, widely used in medicinal chemistry. acs.orgrsc.org |
| Alcohols (R-OH) | Sulfonate Esters (Ar-SO₂-OR) | Used for creating functional connectors and derivatizing molecules. researchgate.netresearchgate.net |
| Thiols (R-SH) | Thiosulfonates (Ar-SO₂-SR) | Reaction occurs, but adduct stability can vary, particularly with cysteine. acs.orgrsc.org |
Catalyst-Mediated Activation of the Sulfonyl Fluoride Group
The sulfonyl fluoride group (–SO₂F) is recognized for its considerable stability compared to other sulfonyl halides, making it an attractive functional group in organic synthesis, particularly for late-stage functionalization. However, this stability necessitates the use of catalysts to activate the S-F bond for nucleophilic substitution reactions. Several catalytic systems have been developed to facilitate the transformation of sulfonyl fluorides into sulfonamides, sulfonate esters, and other derivatives.
Lewis acid catalysis represents a prominent strategy for sulfonyl fluoride activation. The underlying principle involves the coordination of the Lewis acid to either the oxygen or fluorine atoms of the sulfonyl group. This interaction increases the electrophilicity of the sulfur atom, rendering it more susceptible to nucleophilic attack. acs.org A notable example is the use of calcium triflimide [Ca(NTf₂)₂], which has proven effective in activating a wide range of aryl- and alkylsulfonyl fluorides for reaction with various amines to produce sulfonamides in good to excellent yields. acs.org Preliminary studies suggest that both the divalent cation and the triflimide anion are crucial for efficient conversion. acs.org
In addition to Lewis acids, organocatalytic systems have emerged as powerful tools for activating the S-F bond. One such system employs a combination of a nucleophilic catalyst, like 1-hydroxybenzotriazole (B26582) (HOBt), and a silicon-based additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). chemrxiv.orgacs.org In this proposed mechanism, HOBt acts as a superior nucleophilic catalyst that attacks the sulfur center to form a highly reactive intermediate, which is then readily attacked by an amine nucleophile. chemrxiv.orgnih.gov The silicon additive is thought to act as a fluoride scavenger, trapping the fluoride ion generated during the reaction and promoting the catalytic cycle. chemrxiv.orgacs.org This method is particularly efficient for reactions with sterically hindered amines and has been scaled up for multidecagram synthesis. chemrxiv.orgnih.gov
Base catalysis has also been explored, where bases can play multiple roles. They can act as nucleophilic catalysts, as seen with 4-(dimethylamino)pyridine (DMAP) in acylation chemistry, or they can facilitate the reaction by deprotonating the incoming amine nucleophile, thereby increasing its nucleophilicity. nih.gov Computational studies have shown that the concerted deprotonation of the amine by a base significantly lowers the energy barrier for N-S bond formation. acs.orgnih.gov
Table 1: Catalyst Systems for the Activation of Sulfonyl Fluorides
| Catalyst System | Type | Proposed Role of Catalyst | Applicable Nucleophiles | Reference |
|---|---|---|---|---|
| Ca(NTf₂)₂ | Lewis Acid | Coordination to sulfonyl group, increasing sulfur electrophilicity. | Amines | acs.org |
| HOBt / Silicon Additive | Organocatalyst | HOBt acts as a nucleophilic catalyst; silicon additive as a fluoride scavenger. | Amines (including sterically hindered) | chemrxiv.org, nih.gov, acs.org |
| DBU / Bases | Base Catalysis | Nucleophilic catalysis or deprotonation of the amine nucleophile. | Amines | nih.gov |
| Bifluoride Ion | Autocatalysis | Hydrogen-bonding interaction with the S-F bond. | N-methylimidazole | acs.org |
Radical Reactions and Photochemical Transformations
Beyond ionic pathways, the reactivity of this compound can be explored through radical and photochemical processes. bohrium.com Both the benzylic bromide and the arylsulfonyl fluoride moieties can potentially participate in such transformations, opening up alternative avenues for molecular functionalization. rsc.orgwikipedia.org
The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage to generate a stabilized benzylic radical. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) upon heating, or by photochemical irradiation. wikipedia.orgmasterorganicchemistry.com
Initiation: The reaction begins with the generation of radicals. For example, under thermal conditions with AIBN, the initiator decomposes to form isobutyronitrile (B166230) radicals, which can then abstract the bromine atom from this compound to generate the primary 2-(fluorosulfonyl)benzyl radical. chemistrysteps.com AIBN → 2 R• + N₂ R• + Br-CH₂-Ar-SO₂F → R-Br + •CH₂-Ar-SO₂F
Propagation: The generated benzyl (B1604629) radical is a key intermediate that can participate in a variety of propagation steps. masterorganicchemistry.comchemistrysteps.com For instance, it can add across the double bond of an alkene to form a new carbon-carbon bond and a new alkyl radical. This new radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain. •CH₂-Ar-SO₂F + H₂C=CHR' → R'CH(•)-CH₂-CH₂-Ar-SO₂F R'CH(•)-CH₂-CH₂-Ar-SO₂F + Br-CH₂-Ar-SO₂F → R'CH(Br)-CH₂-CH₂-Ar-SO₂F + •CH₂-Ar-SO₂F
The sulfonyl group itself can be involved in radical reactions. Sulfonyl radicals (RSO₂•) can be generated from sulfonyl halides and are versatile intermediates for the formation of C-S bonds. nih.govresearchgate.net While the S-F bond is stronger than the S-Cl bond, generation of a sulfonyl radical from this compound under specific reductive or photochemical conditions cannot be ruled out.
Photochemistry offers a powerful method to induce chemical reactions by accessing excited electronic states of molecules. numberanalytics.com The interaction of this compound with light, particularly UV light, is expected to initiate distinct chemical transformations. researchoutreach.org
The most probable photochemical event is the homolysis of the C-Br bond, which is the weakest covalent bond in the molecule and known to be photolabile. rsc.org Upon absorption of a photon, the molecule is promoted to an excited state (S₁ or T₁), from which the C-Br bond can cleave to form a 2-(fluorosulfonyl)benzyl radical and a bromine radical. This photo-initiated radical generation can then drive the radical chain reactions described above.
Furthermore, the arylsulfonyl fluoride moiety might exhibit its own excited-state chemistry. It has been reported that fluorosulfonyl radicals (FSO₂•) can be generated from fluorosulfonyl chloride (FSO₂Cl) under photoinduced conditions. researchgate.net While the Ar-SO₂F bond is more stable, it is conceivable that under high-energy UV irradiation or in the presence of a photosensitizer, fragmentation pathways involving the C-S or S-F bonds could be initiated. rsc.org Theoretical calculations and experimental studies, such as time-resolved spectroscopy, would be necessary to fully elucidate the excited-state dynamics, including potential pathways like photo-induced defluorination or rearrangements. rsc.orgsciepub.com
Derivatization Strategies and Analogue Synthesis
Modification of the Bromomethyl Group for Diverse Functionalities
The benzylic bromide in 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) is a highly versatile functional group, susceptible to a variety of nucleophilic substitution and coupling reactions. This reactivity allows for its conversion into numerous other functional groups.
The bromomethyl group can be readily converted into alcohols, ethers, and amines through standard nucleophilic substitution reactions.
Alcohols: Hydrolysis of the benzylic bromide yields the corresponding alcohol, 2-(hydroxymethyl)benzenesulfonyl fluoride. This transformation can be achieved using water, often with a co-solvent to improve solubility, or by using hydroxide (B78521) reagents. The resulting primary alcohol is a valuable intermediate for further functionalization, such as oxidation or esterification. While direct synthesis of this specific alcohol is not extensively detailed, the existence of related structures like 3-(hydroxymethyl)-2,4,5,6-tetramethyl-benzenesulfonyl fluoride suggests the feasibility of this conversion. lookchem.com
Ethers: Williamson ether synthesis provides a straightforward route to ether derivatives. The reaction involves treating 2-(bromomethyl)-benzenesulfonyl fluoride with a sodium or potassium alkoxide (RONa or ROK), where 'R' represents an alkyl or aryl group. This method allows for the introduction of a wide variety of ether functionalities.
Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of primary, secondary, or tertiary benzylic amines, respectively. These reactions are typically performed in a polar solvent. The resulting amine, such as 2-(aminomethyl)benzenesulfonyl fluoride, can be isolated as a hydrochloride salt to improve stability and handling. bldpharm.com
Table 1: Nucleophilic Substitution Reactions of the Bromomethyl Group
| Target Functional Group | Typical Reagent | Product Class |
|---|---|---|
| Alcohol (-OH) | H₂O, NaOH(aq) | 2-(Hydroxymethyl)benzenesulfonyl fluoride derivatives |
| Ether (-OR) | NaOR, KOR | 2-(Alkoxymethyl)benzenesulfonyl fluoride derivatives |
| Amine (-NR¹R²) | NH₃, R¹NH₂, R¹R²NH | 2-(Aminomethyl)benzenesulfonyl fluoride derivatives |
The bromomethyl group serves as a precursor for generating ylides for olefination reactions, providing a powerful tool for carbon-carbon double bond formation. libretexts.org
Wittig Reaction: This reaction typically involves a two-step process. First, this compound is reacted with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form a stable phosphonium (B103445) salt. masterorganicchemistry.comnrochemistry.com In the second step, the phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the corresponding phosphorus ylide. libretexts.orgnrochemistry.com This ylide can then react with an aldehyde or ketone to produce an alkene, with the triphenylphosphine oxide as a byproduct. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can vary, with non-stabilized ylides often favoring the formation of Z-alkenes. nrochemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the HWE reaction generally offers better stereoselectivity, producing predominantly E-alkenes. wikipedia.orgorganic-chemistry.org The synthesis begins with the Arbuzov reaction, where this compound is reacted with a trialkyl phosphite, such as triethyl phosphite, to form a phosphonate (B1237965) ester. Deprotonation of this phosphonate ester with a base (e.g., NaH, NaOEt) generates a stabilized phosphonate carbanion. wikipedia.org This carbanion then reacts with an aldehyde or ketone to yield an alkene. nrochemistry.comrsc.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org
The benzylic bromide functionality can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the formation of a new C-C bond, connecting the benzylic carbon to an aryl, vinyl, or alkyl group from the boron reagent.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction can be employed. This reaction couples this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to 2-(alkynyl-methyl)-benzenesulfonyl fluoride derivatives.
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.org While less common for alkyl halides, variations of the Heck reaction, such as the Heck-Matsuda reaction which uses aryldiazonium salts, can be powerful for C-C bond formation. nih.gov These methods could potentially be adapted for coupling with the reactive benzylic bromide.
Functionalization of the Aromatic Ring System
The aromatic ring of this compound can also be functionalized, primarily through electrophilic substitution or directed metalation.
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is governed by the directing effects of the existing substituents: the sulfonyl fluoride (–SO₂F) group and the bromomethyl (–CH₂Br) group.
The –SO₂F group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature.
The –CH₂Br group is a weakly deactivating and ortho, para-directing group.
In a competition between these two groups, the powerful meta-directing effect of the sulfonyl fluoride group dominates. Therefore, electrophiles such as the nitronium ion (NO₂⁺) in nitration or a halonium ion (e.g., Br⁺) in halogenation will preferentially add to the positions meta to the –SO₂F group, which are C3 and C5. Given that C3 is sterically less hindered, it is the most likely site of substitution.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 2-(Bromomethyl)-5-nitrobenzenesulfonyl fluoride |
| Bromination | Br⁺ | 5-Bromo-2-(bromomethyl)benzenesulfonyl fluoride |
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization that can overcome the inherent electronic directing effects of substituents. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org
The sulfonyl fluoride (–SO₂F) group is known to be an effective DMG. researchgate.net By using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C), it is possible to selectively deprotonate the C6 position of the aromatic ring. researchgate.netpsu.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (E⁺), allowing for the introduction of a wide range of substituents specifically at the C6 position. researchgate.netnih.gov This method provides access to 2,6-disubstituted benzenesulfonyl fluoride derivatives that would be difficult to synthesize via classical electrophilic substitution. unblog.fr
Structural Elucidation of Novel Derivatives
The definitive identification and characterization of novel derivatives synthesized from this compound rely on a suite of advanced analytical techniques. These methods are crucial for unambiguously confirming the covalent structure, stereochemistry, and three-dimensional arrangement of atoms in newly formed molecules.
Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS for structural confirmation)
The structural verification of novel sulfonyl fluoride derivatives is systematically achieved through a combination of sophisticated spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the precise mass and, consequently, the elemental composition of a new compound. For derivatives designed to interact with biological targets, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact site of covalent modification on a protein by identifying the specific amino acid residue that has formed a bond with the sulfonyl fluoride warhead. acs.org This level of detail is critical in chemical biology and drug discovery to understand a molecule's mechanism of action. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques, provides a detailed map of the molecule's atomic connectivity. researchgate.net Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly powerful for establishing the bonding framework of complex derivatives, ensuring the intended chemical transformation has occurred.
Table 1: Spectroscopic Techniques for Derivative Characterization
| Technique | Primary Application | Type of Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Confirmation | Provides highly accurate mass-to-charge ratio, confirming the molecular formula. |
| Tandem Mass Spectrometry (MS/MS) | Site of Modification Analysis | Fragments the molecule to identify specific binding sites on biomolecules, such as amino acid residues. acs.org |
| 2D NMR (e.g., COSY, HSQC) | Structural Connectivity Mapping | Elucidates proton-proton and proton-carbon correlations to build a complete structural map of the derivative. |
| ¹⁹F NMR | Fluorine Environment Analysis | Confirms the presence and chemical environment of the sulfonyl fluoride group. researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a novel derivative in its solid, crystalline state. researchgate.net This technique provides unequivocal evidence of molecular geometry, conformation, and stereochemistry. For instance, in the synthesis of complex molecules like chalcone (B49325) derivatives containing a benzenesulfonyl fluoride moiety, X-ray crystallography has been used to confirm that the delicate (E)-configuration of a double bond was preserved throughout the chemical synthesis. nih.gov
Beyond confirming the structure of a single molecule, crystallography is instrumental in understanding intermolecular interactions in the solid state. researchgate.net In the context of drug discovery, co-crystallization of a sulfonyl fluoride derivative with its protein target can reveal the exact binding mode. acs.org This provides a detailed molecular snapshot showing how the ligand orients itself within a binding pocket and which specific amino acid residues it interacts with, such as the proximity of the sulfonyl fluoride group to a histidine residue in an enzyme's active site. acs.orgnih.gov
Table 2: Example Data from X-ray Crystallography Studies
| Parameter | Description | Example from Literature (for related compounds) |
|---|---|---|
| Space Group | Describes the crystal's symmetry. | P2₁, P-1 st-andrews.ac.uk |
| Unit Cell Dimensions (Å) | Defines the size and shape of the basic repeating unit of the crystal lattice. | a = 11.24, b = 10.56, c = 13.27 st-andrews.ac.uk |
| Key Torsional Angles (°) | Measures the rotation around specific bonds, defining the molecule's conformation. | Used to confirm stereochemistry, such as the (E)-configuration of a double bond. nih.gov |
Development of Libraries of Sulfonyl Fluoride Analogues
The synthesis of large, diverse collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. nih.govresearchgate.net Starting from a core scaffold like this compound, libraries of analogues can be systematically generated to explore structure-activity relationships (SAR). rsc.org The goal is to modulate properties such as binding affinity, selectivity, and reactivity by making targeted chemical modifications.
Strategies for building these libraries often leverage high-throughput and robust chemical reactions. One powerful approach is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which allows for the rapid and efficient assembly of molecules. researchgate.netnih.gov By using this compound as a versatile building block, its reactive "handles"—the bromomethyl group and the sulfonyl fluoride group—can be independently or sequentially reacted to introduce a wide array of chemical functionalities. For example, the bromomethyl group can be converted to azides, thiols, or other groups that can then participate in click reactions to attach diverse fragments. chinesechemsoc.org Similarly, modern catalytic methods, such as the Heck-Matsuda process, can be employed to create new classes of derivatives like β-arylethenesulfonyl fluorides from simpler precursors, further expanding library diversity. nih.gov
The scale of these efforts can be substantial, with commercial and academic initiatives creating libraries containing hundreds, thousands, or even hundreds of thousands of distinct sulfonyl fluoride compounds for screening purposes. rsc.orgenamine.net
Table 3: Illustrative Library of Analogues from this compound
| Modification Site | Reaction Type | Resulting Functional Group | Potential for Diversification |
|---|---|---|---|
| Bromomethyl Group (-CH₂Br) | Nucleophilic Substitution | Azide (-CH₂N₃), Amine (-CH₂NR₂), Thiol (-CH₂SH) | Enables subsequent "click" reactions or coupling to various R groups. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro (-NO₂), Halogen (-Cl, -Br), Alkyl (-R) | Modulates the electronic properties and reactivity of the sulfonyl fluoride group. |
| Sulfonyl Fluoride Group (-SO₂F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonamide (-SO₂NR₂), Sulfonate Ester (-SO₂OR) | Reaction with a library of nucleophiles (amines, phenols) to create a diverse set of products. |
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not available. While research exists for related isomers, such as 4-(bromomethyl)benzenesulfonyl fluoride, and for the broader class of aryl sulfonyl fluorides, the specific compound requested has not been the subject of published computational analysis according to the search results.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified outline sections (5.1, 5.2, and 5.3) as the foundational data does not exist in the public domain.
Quantum chemical calculations (DFT or Ab Initio) detailing the optimized geometry (bond lengths, angles), vibrational frequencies, electronic structure, and bond energies of this compound.
Computational models elucidating reaction mechanisms involving this specific compound, including identified transition states, calculated energy barriers, and Intrinsic Reaction Coordinate (IRC) analyses.
Molecular dynamics simulations investigating the behavior of this compound over time in various environments.
Without such primary research, generating the requested article would lead to speculation or the presentation of data for incorrect compounds, which would be scientifically inaccurate.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations
Conformational Sampling and Dynamics in Solution
The reactivity and interaction of 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) with other molecules are intrinsically linked to its three-dimensional structure and flexibility in solution. Computational methods are employed to sample the conformational space of this molecule, identifying low-energy structures and the energetic barriers between them.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate the movements of the atoms and the molecule as a whole over time. By performing these simulations in a virtual box of solvent molecules, it is possible to observe how the solvent influences the conformational preferences and dynamics of 2-(bromomethyl)-benzenesulfonyl fluoride.
Advanced conformational search algorithms, such as low-mode molecular dynamics, can be utilized to efficiently sample the potential energy surface of the molecule, ensuring that a wide range of possible conformations are identified. These studies can reveal the most stable conformers in different solvent environments and the dynamic transitions between them. For molecules with flexible side chains, understanding the conformational ensemble is crucial for predicting their chemical behavior.
The following interactive data table summarizes key dihedral angles that are typically investigated in the conformational analysis of this compound and the computational methods used to study them.
| Dihedral Angle | Description | Computational Method | Information Gained |
| C1-C2-S-O | Rotation of the sulfonyl fluoride group relative to the benzene (B151609) ring. | Molecular Dynamics (MD), Density Functional Theory (DFT) | Determines the orientation of the electrophilic sulfur center. |
| C2-C1-C-Br | Rotation of the bromomethyl group relative to the benzene ring. | Molecular Dynamics (MD), Density Functional Theory (DFT) | Influences steric accessibility to the benzylic carbon for nucleophilic attack. |
| C-S-O-F | Internal rotation within the sulfonyl fluoride group. | Ab initio calculations, DFT | Provides insight into the electronic structure of the functional group. |
Solvent Effects on Reactivity
The choice of solvent can have a profound impact on the rate and outcome of chemical reactions involving this compound. This is due to the differential solvation of the reactants, transition states, and products. The molecule possesses two primary reactive sites: the electrophilic sulfur atom of the sulfonyl fluoride group and the electrophilic carbon atom of the bromomethyl group. The reactivity of each of these sites can be modulated by the solvent.
The bromomethyl group is susceptible to nucleophilic substitution reactions, likely proceeding through an S(_N)2 mechanism, given that it is a primary alkyl halide. The rate of an S(_N)2 reaction is highly dependent on the nature of the solvent.
Polar protic solvents , such as water, methanol, and ethanol, have the ability to form strong hydrogen bonds with nucleophiles. This solvation of the nucleophile stabilizes it, lowering its energy and thus increasing the activation energy required for the reaction, which slows down the reaction rate.
Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess dipoles that can solvate cations, but they are less effective at solvating anions (nucleophiles) because they lack acidic protons for hydrogen bonding. This "naked" and less-stabilized nucleophile is more reactive, leading to a significant acceleration of the S(_N)2 reaction rate. blogspot.comlibretexts.org
The following interactive data table illustrates the general effect of solvent type on the relative rate of S(_N)2 reactions, which is relevant to the reactivity of the bromomethyl moiety of this compound.
| Solvent Type | Examples | Interaction with Nucleophile | Effect on S(_N)2 Reaction Rate |
| Polar Protic | Water, Ethanol, Methanol | Strong (Hydrogen Bonding) | Decreases |
| Polar Aprotic | Acetone, DMF, DMSO | Weak | Increases |
| Nonpolar | Hexane, Toluene | Very Weak | Generally slow due to poor solubility of nucleophiles |
Computational models, such as those employing implicit or explicit solvent models, can be used to quantify these solvent effects. By calculating the free energy of activation for a reaction in different solvents, it is possible to predict the solvent that will provide the optimal reaction rate and selectivity.
QSAR/QSPR Approaches for Predicting Reactivity Patterns
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. In the context of this compound, these approaches can be employed to predict its reactivity in various chemical transformations.
Correlation of Electronic and Steric Parameters with Reactivity
The reactivity of this compound is governed by a combination of electronic and steric factors. QSAR/QSPR models can be developed to quantify the influence of these parameters on reaction rates and outcomes.
Electronic Parameters: The electronic nature of the substituents on the benzene ring can significantly impact the electrophilicity of the sulfur atom in the sulfonyl fluoride group and the carbon atom in the bromomethyl group. The sulfonyl fluoride group is strongly electron-withdrawing, which enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The bromomethyl group is also an electrophilic center. While the ortho-position of the bromomethyl group relative to the sulfonyl fluoride is fixed in this molecule, in a broader QSAR study of related compounds, electronic descriptors such as Hammett constants (σ) would be used to quantify the electron-donating or electron-withdrawing nature of various substituents.
Steric Parameters: The ortho-position of the bromomethyl group introduces significant steric hindrance around the sulfonyl fluoride moiety. This steric bulk can influence the approach of nucleophiles to the sulfur atom, potentially slowing down the rate of SuFEx reactions compared to less hindered sulfonyl fluorides. Steric effects at the benzylic carbon of the bromomethyl group also play a role in its S(_N)2 reactivity. Steric parameters, such as Taft steric parameters (E(_s)), can be used in QSAR models to quantify these effects.
The following interactive data table outlines key electronic and steric parameters and their expected influence on the reactivity of the two primary electrophilic sites in this compound.
| Parameter Type | Example Descriptor | Influence on Sulfonyl Fluoride Reactivity | Influence on Bromomethyl Reactivity |
| Electronic | Hammett Constant (σ) of substituents | Electron-withdrawing groups increase electrophilicity of sulfur. | Electron-withdrawing groups can slightly increase electrophilicity of the benzylic carbon. |
| Steric | Taft Steric Parameter (E(_s)) | The ortho-bromomethyl group provides steric hindrance, potentially decreasing the reaction rate. | Steric bulk around the benzylic carbon can hinder nucleophilic attack. |
| Quantum Chemical | LUMO Energy | A lower LUMO energy indicates greater electrophilicity at both reactive sites. | A lower LUMO energy indicates greater electrophilicity at both reactive sites. |
| Quantum Chemical | Partial Atomic Charge | A more positive partial charge on the sulfur or carbon atom indicates a more electrophilic site. | A more positive partial charge on the sulfur or carbon atom indicates a more electrophilic site. |
Predictive Modeling of Synthetic Outcomes
Recent advances in machine learning have enabled the development of predictive models for the outcomes of chemical reactions. These models are trained on large datasets of reactions and can learn complex relationships between reactants, reagents, solvents, and the resulting reaction yield or product distribution.
For a molecule like this compound, a predictive model could be developed for its participation in SuFEx reactions or nucleophilic substitution at the bromomethyl position. The input for such a model would include descriptors for the nucleophile, the solvent, the temperature, and any catalysts used. The model would then predict the yield of the desired product.
The development of such a model would involve the following steps:
Data Collection: A dataset of reactions involving this compound or closely related compounds would be compiled from the scientific literature or generated through high-throughput experimentation.
Descriptor Calculation: A set of numerical descriptors representing the properties of the reactants and reaction conditions would be calculated. These can include the electronic and steric parameters mentioned previously, as well as descriptors for the solvent polarity, nucleophilicity of the reacting partner, and reaction temperature.
Model Training: A machine learning algorithm, such as a random forest or a neural network, would be trained on the dataset to learn the relationship between the descriptors and the reaction outcome.
Model Validation: The predictive power of the model would be assessed using a separate test set of reactions that were not used during the training process.
Such predictive models can be invaluable tools for synthetic chemists, allowing them to optimize reaction conditions in silico before performing experiments in the laboratory, thus saving time and resources.
Applications in Organic Synthesis As a Building Block and Reagent
Role as a Key Intermediate in the Synthesis of Heterocyclic Compounds
The strategic placement of the bromomethyl and sulfonyl fluoride (B91410) groups in an ortho configuration on the benzene (B151609) ring makes 2-(bromomethyl)-benzenesulfonyl fluoride a prime candidate for the synthesis of various fused and non-fused heterocyclic systems.
The ortho-disposed reactive sites in this compound facilitate intramolecular cyclization reactions to form fused heterocyclic systems. This process typically involves a two-step sequence where one functional group reacts first, followed by an intramolecular reaction of the second group.
A key class of fused heterocycles that can be synthesized are sultams , which are cyclic sulfonamides. organic-chemistry.orgnih.gov While direct synthesis from this compound is not extensively documented, a plausible pathway involves the initial reaction of the sulfonyl fluoride with an amine (R-NH₂) to form a sulfonamide intermediate, 2-(bromomethyl)-N-alkyl/arylbenzenesulfonamide. Subsequent intramolecular nucleophilic substitution, where the sulfonamide nitrogen attacks the benzylic carbon, would displace the bromide and form a fused sultam ring. organic-chemistry.orgrsc.org This type of cyclization is a powerful method for creating polycyclic sultams, which are important structural motifs in medicinal chemistry. nih.govrsc.org
| Reactant | Intermediate | Product | Heterocycle Type |
| This compound + R-NH₂ | 2-(Bromomethyl)-N-R-benzenesulfonamide | N-R-benzo[d]isothiazole-2,2-dioxide | Fused Sultam |
This table outlines a potential synthetic pathway for fused sultams using this compound.
The electrophilic nature of the bromomethyl group allows for facile reaction with a wide range of nitrogen, oxygen, and sulfur nucleophiles. When a dinucleophile is used, this reaction can be the entry point for constructing various five, six, or seven-membered heterocyclic rings.
Nitrogen Heterocycles: Reaction with dinucleophiles such as hydrazines, amidines, or diamines can lead to the formation of fused nitrogen-containing heterocycles. For example, reaction with a substituted hydrazine (B178648) could potentially yield a 1,2-benzodiazepine derivative after initial N-alkylation at the bromomethyl position followed by intramolecular cyclization involving the sulfonyl group. General strategies for synthesizing N-fused heterocycles often involve the reaction of an alkyl bromide with a heteroaryl ketone, highlighting the utility of the bromomethyl handle. nih.gov
Oxygen Heterocycles: The synthesis of benzo-fused oxygen heterocycles can be envisioned by reacting this compound with a nucleophile containing a hydroxyl group. organic-chemistry.org For instance, reaction with a β-amino alcohol (H₂N-R-OH) would first lead to the formation of a sulfonamide. Subsequent intramolecular O-alkylation via the Williamson ether synthesis would result in the formation of a morpholine-type fused ring system.
Sulfur Heterocycles: Similarly, using a nucleophile containing a thiol group, such as β-amino-thiols (H₂N-R-SH), can lead to the formation of fused sulfur-containing heterocycles like thiomorpholines. The initial step would be the formation of the sulfonamide, followed by intramolecular S-alkylation at the benzylic position.
| Dinucleophile | Potential Heterocyclic Product | Class |
| Hydrazine (H₂NNH₂) | Dihydro-2H-benzo[e] nih.govrsc.orgrsc.orgthiazinane-2,2-dioxide derivative | Nitrogen Heterocycle |
| β-Aminoethanol | Benzo[f] claremont.edunih.govnih.govoxathiazepine derivative | Oxygen/Nitrogen Heterocycle |
| β-Aminothiol | Benzo[f] claremont.edunih.govnih.govdithiazepine derivative | Sulfur/Nitrogen Heterocycle |
This table illustrates the potential of this compound in synthesizing diverse heterocycles through reactions with various dinucleophiles.
Utilization in Total Synthesis of Natural Products
A review of the current literature does not indicate specific instances where this compound has been utilized as a key building block in the total synthesis of natural products. Synthetic efforts in this area typically employ more complex or specialized building blocks.
While not directly reported, the bifunctional nature of this compound allows for its theoretical incorporation into complex molecules. It could serve as a linker, connecting two different parts of a molecule, or as a foundational scaffold upon which complexity is built.
The application of this compound in stereoselective or regioselective reactions would depend on the subsequent transformations it undergoes. For instance, in the synthesis of chiral N-benzylic heterocycles, related α-N-heterocyclic trifluoroborates have been coupled with aryl bromides using dual catalysis systems to achieve high enantioselectivity. nih.gov Similar strategies could potentially be adapted for reactions involving the bromomethyl group of this compound. Regioselectivity would be a key consideration when reacting with unsymmetrical dinucleophiles, where the relative reactivity of the nucleophilic centers would determine the final structure of the heterocyclic ring.
Development of New Reagents Based on this compound
The unique combination of a reactive alkyl halide and a sulfonyl fluoride makes this compound an attractive starting material for developing novel, specialized reagents, particularly for applications in chemical biology and materials science. claremont.eduacs.org
Sulfonyl fluorides are increasingly used as covalent chemical probes to study protein function and identify new drug targets. nih.govrsc.orgnih.gov The sulfonyl fluoride acts as a "warhead" that can covalently modify specific amino acid residues on a protein. acs.orgacs.org The bromomethyl group on this compound can be used as a synthetic handle to attach a ligand, a reporter tag (like a fluorophore), or a fragment that binds to a protein of interest. The resulting trifunctional probe can then be used in "activity-based protein profiling" or "fragment-based ligand discovery" to identify and study target proteins. nih.gov This approach expands the toolkit for chemical biologists, enabling the creation of customized probes for a wide range of biological investigations. nih.govrsc.org
Precursors for Polymerization Initiators
The synthesis of an ATRP initiator from this compound would typically involve the reaction of the bromomethyl group with a suitable precursor molecule to introduce the initiating site. For instance, it could be used to esterify a hydroxyl-containing molecule, thereby tethering the benzenesulfonyl fluoride moiety to a polymerizable core. While direct studies on this compound as a polymerization initiator are not extensively documented in publicly available literature, the principle is well-established with analogous compounds. For example, initiators like 2-hydroxyethyl 2-bromoisobutyrate are commonly used to create polymers with specific functionalities. nih.gov The presence of the sulfonyl fluoride group in an initiator derived from this compound would allow for the synthesis of end-functionalized polymers, where the sulfonyl fluoride can be used for post-polymerization modifications via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Table 1: Potential Monomers for Polymerization Initiated by this compound Derivatives
| Monomer Class | Specific Examples | Potential Polymer Application |
| Styrenes | Styrene, 4-acetoxystyrene | Commodity plastics, functional films |
| (Meth)acrylates | Methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA) | Optical materials, hydrogels, biomedical devices |
| Acrylonitrile | Acrylonitrile | Carbon fiber precursors, barrier polymers |
This table is illustrative and based on the general applicability of ATRP initiators to various monomer classes. The specific efficiency would depend on the final initiator structure and polymerization conditions.
Ligand Synthesis for Catalysis
The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. The structure of this compound offers a scaffold for the synthesis of specialized ligands. The bromomethyl group can be readily transformed into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through nucleophilic substitution reactions.
For instance, reaction with a phosphine (B1218219) nucleophile, such as diphenylphosphine, could yield a phosphine ligand bearing a benzenesulfonyl fluoride group. Such a ligand could then be coordinated to a transition metal center (e.g., palladium, rhodium, gold) to form a catalytically active complex. mdpi.com The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by the presence of the electron-withdrawing sulfonyl fluoride group.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the synthesis of ligands from similar building blocks is a common strategy. For example, various bidentate and monodentate phosphine ligands are prepared from functionalized benzyl (B1604629) halides. uzh.ch The resulting metal complexes can be applied in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. mdpi.com
Table 2: Potential Ligand Classes and Catalytic Applications
| Ligand Class | Synthetic Precursor | Potential Metal Complex | Potential Catalytic Application |
| Phosphines | Diphenylphosphine | Palladium(II), Rhodium(I) | Suzuki-Miyaura coupling, Hydroformylation |
| Amines | Secondary amines | Ruthenium(II), Iridium(III) | Transfer hydrogenation |
| N-Heterocyclic Carbenes | Imidazole derivatives | Gold(I), Copper(I) | C-H activation, Click chemistry |
This table illustrates potential applications based on established principles of ligand synthesis and catalysis. The actual performance would require experimental validation.
Scaffold for the Development of Novel Functional Molecules.researchgate.netrsc.org
A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of new molecules with diverse properties. nih.gov The concept is central to medicinal chemistry for the development of new therapeutic agents. nih.govrsc.org The this compound structure is a prime candidate for such a scaffold due to its dual reactivity.
The utility of a closely related compound, 4-(bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, as a trifunctional building block for the synthesis of chemical probes highlights the potential of this scaffold. sigmaaldrich.com In this related molecule, the bromomethyl group acts as a linker to attach the scaffold to a pharmacophore, the sulfonyl fluoride group allows for covalent modification of a biological target via SuFEx chemistry, and the alkyne tag enables downstream applications through click chemistry. sigmaaldrich.com
This "multi-functional" approach can be conceptually applied to this compound. The bromomethyl group can be used to introduce a variety of substituents through substitution reactions, while the sulfonyl fluoride group remains available for subsequent "click" reactions or as a reactive site for binding to biological targets. This allows for the systematic generation of new functional molecules, including potential drug candidates, molecular probes, and materials with tailored properties. The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. researchgate.netnih.gov
Applications in Chemical Biology As a Molecular Probe and Mechanistic Tool
Enzyme Active Site Labeling and Covalent Inhibition Mechanisms (in vitro, mechanistic focus)
The primary application of probes like 2-(bromomethyl)-benzenesulfonyl fluoride (B91410) is in the detailed study of enzyme mechanisms and the irreversible inhibition of their activity. By forming a permanent covalent bond within the active site, the probe facilitates the study of enzyme function in a way that is not possible with reversible inhibitors.
The formation of a covalent adduct between 2-(bromomethyl)-benzenesulfonyl fluoride and a biological macromolecule, such as an enzyme, is the foundational event for its use as a molecular probe. The sulfonyl fluoride moiety is known to react with a range of nucleophilic amino acid side chains. nih.govresearchgate.net This reaction is highly dependent on the specific microenvironment of the protein, with the reactivity of a given nucleophile being significantly enhanced when it is located in a binding pocket or active site.
The primary targets for the sulfonyl fluoride group are amino acids with hydroxyl or amino groups in their side chains. The bromomethyl group, in contrast, is a classic electrophile that reacts readily with nucleophiles, particularly thiol groups (cysteine) and imidazole groups (histidine), via an SN2 reaction. The specific residue that reacts depends on its accessibility and nucleophilicity within the protein structure.
| Reactive Group on Probe | Target Amino Acid | Nucleophilic Side Chain Group | Resulting Covalent Linkage |
|---|---|---|---|
| Sulfonyl Fluoride (-SO₂F) | Serine (Ser) | Hydroxyl (-OH) | Sulfonylated Ester (-SO₂-O-) |
| Threonine (Thr) | Hydroxyl (-OH) | Sulfonylated Ester (-SO₂-O-) | |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonylated Ester (-SO₂-O-) | |
| Lysine (B10760008) (Lys) | Amine (-NH₂) | Sulfonamide (-SO₂-NH-) | |
| Bromomethyl (-CH₂Br) | Cysteine (Cys) | Thiol (-SH) | Thioether (-S-CH₂-) |
| Histidine (His) | Imidazole | Alkylated Imidazole | |
| Methionine (Met) | Thioether (-S-CH₃) | Sulfonium Ion |
To identify the precise amino acid residue that forms a covalent bond with this compound, researchers employ site-directed mutagenesis. This technique allows for the systematic replacement of candidate amino acids within an enzyme's active site with non-nucleophilic counterparts, such as alanine.
The general workflow is as follows:
Hypothesize Target Residues: Based on the protein's crystal structure or homology modeling, potential nucleophilic residues in the active site are identified.
Generate Mutants: A series of mutant versions of the enzyme are created, with each mutant having one of the hypothesized target residues replaced (e.g., Serine to Alanine, Cysteine to Alanine).
Labeling Assay: The wild-type enzyme and each mutant are incubated with the this compound probe.
Analysis: The extent of covalent labeling is measured. If the mutation of a specific residue (e.g., Ser195 to Ala195) prevents the covalent labeling of the enzyme by the probe, it confirms that this residue is the primary site of adduction. This loss of reactivity pinpoints the exact location of the probe's binding and provides a map of the active site's functional architecture.
Probe Development for Target Identification and Validation (molecular level, in vitro)
Beyond studying a single known enzyme, derivatives of this compound can be developed into powerful tools for discovering new protein targets in complex biological mixtures. This is a central goal of chemical proteomics and is often accomplished using Activity-Based Protein Profiling (ABPP). nih.govnih.govscispace.com
For ABPP, the core this compound structure is modified to include a reporter tag, connected via a linker arm. wikipedia.org The resulting activity-based probe (ABP) has three key components:
Warhead: The reactive this compound group, which targets active enzymes.
Linker: A chain of atoms that separates the warhead from the tag, minimizing steric hindrance.
Reporter Tag: A molecule that enables detection and enrichment of the labeled proteins. Common tags include biotin (for affinity purification) or a fluorophore (for visualization on a gel).
These probes are incubated with a complex proteome (e.g., a cell lysate). The ABP will only react with and label enzymes whose active sites are accessible and catalytically competent. This "activity-based" labeling is a key advantage over methods that only measure protein abundance. wikipedia.org
Mass spectrometry is the definitive method for identifying the proteins that have been covalently labeled by an ABP. scilit.com When a biotin tag is used, the workflow involves several steps to isolate and identify the target proteins.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Labeling | Incubate cell lysate with the biotinylated this compound probe. | Covalently tag active proteins. |
| 2. Enrichment | Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin captures the labeled proteins. | Isolate the probe-labeled proteins from the rest of the proteome. nih.gov |
| 3. Digestion | The captured proteins are digested into smaller peptides using an enzyme like trypsin. | Prepare the proteins for mass spectrometry analysis. |
| 4. Mass Spectrometry | The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Determine the amino acid sequence of the peptides. |
| 5. Data Analysis | The peptide sequences are matched to a protein database to identify the parent proteins. The mass of the adducted peptide will be increased by the mass of the probe's warhead and linker, allowing for identification of the specific site of covalent modification. | Identify the protein targets and the precise location of probe binding. nih.gov |
Use in Investigating Protein-Protein Interactions and Conformational Changes
The covalent and targeted nature of this compound makes it a potential tool for stabilizing and studying transient biological events, such as protein-protein interactions (PPIs) and conformational changes.
By incorporating the this compound warhead into a molecule already known to bind a specific protein ("protein A"), a covalent probe can be created. If protein A interacts with another protein ("protein B"), this probe could potentially react with a nucleophilic residue on protein B at the interaction interface. This cross-linking would stabilize the transient A-B complex, allowing for its isolation and the subsequent identification of protein B through mass spectrometry. nih.gov
Furthermore, the reactivity of the probe can serve as an indicator of protein conformation. mdpi.com If a nucleophilic residue is buried within a protein in its inactive state, it will not be accessible for labeling. Upon activation, a conformational change might expose this residue. By measuring the rate of covalent labeling under different conditions (e.g., in the presence or absence of a signaling molecule), it is possible to detect and study these functionally important conformational shifts.
Development of Optogenetic or Chemogenetic Tools (molecular design aspects)
The design of advanced molecular tools is a burgeoning field, but the incorporation of this compound into these systems is not described in the available literature.
Chemically Inducible Dimerization (CID) Systems Based on DerivativesChemically Inducible Dimerization (CID) is a powerful technique for controlling cellular processes by bringing two proteins together with a small molecule.nih.govThere are no findings in the search results that describe the design or application of a CID system based on derivatives of this compound.
Due to the absence of specific research findings for this compound in the context of the required outline, generating an article that is both detailed and strictly focused on this specific compound is not possible at this time. To proceed would require making unsubstantiated extrapolations from related compounds, which would violate the core requirements of scientific accuracy and adherence to the provided instructions.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
High-Resolution NMR Spectroscopy for Reaction Monitoring and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining quantitative and structurally rich information, making it an ideal tool for reaction monitoring. pdx.eduuib.no For fluorine-containing compounds like 2-(bromomethyl)-benzenesulfonyl fluoride (B91410), multinuclear NMR, particularly ¹H and ¹⁹F NMR, offers a comprehensive view of chemical transformations.
In-situ, or real-time, NMR monitoring allows for the direct observation of reactant consumption and product formation without the need for sampling and quenching. uib.no This is particularly valuable for determining reaction kinetics and understanding the influence of various parameters such as temperature, concentration, and catalysts.
Modern benchtop NMR spectrometers, often equipped with flow systems, facilitate on-line monitoring of reactions. uib.no For a reaction involving 2-(bromomethyl)-benzenesulfonyl fluoride, such as a nucleophilic substitution at the benzylic carbon, a flow system can continuously circulate the reaction mixture through the NMR spectrometer. By acquiring spectra at regular intervals, a high-density data profile of the reaction progress can be generated. uib.no
The ¹⁹F nucleus is particularly advantageous for monitoring reactions of sulfonyl fluorides. magritek.com Its 100% natural abundance, high sensitivity, and wide chemical shift range minimize the likelihood of signal overlap, simplifying spectral analysis. magritek.com A kinetic study could involve monitoring the disappearance of the ¹⁹F signal corresponding to the -SO₂F group of the starting material and the simultaneous appearance of a new signal if the sulfonyl fluoride moiety is involved in the reaction. Similarly, ¹H NMR would track the signals of the benzylic (-CH₂Br) and aromatic protons as they shift upon conversion to the product.
Table 1: Illustrative ¹H and ¹⁹F NMR Data for In-Situ Monitoring of a Hypothetical Reaction Reaction: Nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) to form 2-(nucleophilomethyl)-benzenesulfonyl fluoride.
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Observation Over Time |
| Reactant | -CH₂Br | ~4.8 | - | Signal intensity decreases |
| Aromatic-H | 7.6 - 8.1 | - | Signals shift and decrease | |
| -SO₂F | - | ~+65 | Signal intensity decreases | |
| Product | -CH₂Nu | Varies (e.g., 2.5-4.0) | - | Signal intensity increases |
| Aromatic-H | Varies | - | New signals appear and grow | |
| -SO₂F | - | ~+65 (minor shift possible) | Signal intensity matches reactant decrease |
High-resolution NMR is instrumental in detecting and characterizing transient intermediates that are crucial to understanding a reaction mechanism. While many intermediates are too short-lived to be observed directly, changes in reaction conditions (e.g., low temperature) can sometimes prolong their lifetime enough for detection.
In reactions where the sulfonyl fluoride group acts as a leaving group, such as in deoxyfluorination of alcohols, a sulfonate ester intermediate is formed. ucla.edu For this compound, if it were used in such a capacity, ¹⁹F NMR could potentially detect the formation of fluoride ions released into the solution. Furthermore, in reactions involving organometallic catalysts, NMR can be used to observe the formation of new species, such as the detection of HF as a byproduct in a Ni(0)-mediated activation of a sulfonyl fluoride, which provides insight into the bond cleavage steps. acs.org Analysis of the crude reaction mixture by NMR before workup and purification is a standard method for identifying byproducts and potential intermediates that might otherwise be lost. beilstein-journals.orgresearchgate.net
Mass Spectrometry for Reaction Product Analysis and Adduct Identification
Mass spectrometry (MS) is an essential analytical tool for identifying reaction products and characterizing covalent adducts by providing precise mass-to-charge ratio (m/z) information.
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound (MW: 253.09 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. nih.govnih.gov
The primary fragmentation pathways would be dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentations include:
Benzylic Cleavage: Loss of the bromine radical (•Br, 79/81 Da) from the molecular ion to yield a stable benzylic carbocation at m/z ~172. This is often a dominant pathway for benzylic halides. youtube.com
Cleavage around the Sulfonyl Group:
Loss of the fluorine radical (•F, 19 Da) to give an ion at m/z ~234.
Loss of the sulfonyl fluoride group (•SO₂F, 83 Da) to give an ion at m/z ~170.
Loss of sulfur dioxide (SO₂, 64 Da) from fragments containing the sulfonyl group.
These characteristic fragmentation patterns are invaluable for identifying products where the 2-(bromomethyl)-benzenesulfonyl moiety has been incorporated. libretexts.orgmiamioh.edu
Table 2: Predicted Key MS/MS Fragments for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |
| 253/255 [M]⁺ | 172 | •Br | [C₇H₆SO₂F]⁺ |
| 253/255 [M]⁺ | 170/172 | •SO₂F | [C₇H₆Br]⁺ |
| 253/255 [M]⁺ | 91 | •Br, •SO₂F | [C₇H₇]⁺ (Tropylium ion) |
| 172 | 108 | SO₂ | [C₇H₆F]⁺ |
To analyze complex reaction mixtures, mass spectrometry is often coupled with a chromatographic separation technique. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing non-volatile and thermally sensitive compounds. A reaction mixture containing this compound and its products would be separated on an LC column before entering the mass spectrometer. nih.gov This allows for the individual mass analysis of each component, including starting material, products, and byproducts (e.g., hydrolyzed sulfonyl fluoride). Fluoride-assisted LC-MS methods have been developed to improve the ionization and sensitivity of certain classes of molecules. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While the starting material may be suitable for GC-MS, many derivatives or adducts, particularly those formed with biomolecules, are not volatile enough and would require LC-MS analysis. nih.gov
These hyphenated techniques are crucial for assessing the purity of a reaction product and identifying components of a complex mixture, which is essential for optimizing reaction conditions and understanding side-reaction pathways. acs.org
UV-Vis and Fluorescence Spectroscopy for Kinetic and Binding Studies
While NMR and MS provide detailed structural information, UV-Vis and fluorescence spectroscopy are highly sensitive methods often employed for kinetic analyses and binding studies, particularly in biological contexts.
UV-Vis Spectroscopy: This technique can be used for reaction monitoring if the starting material, product, or an intermediate possesses a distinct chromophore that changes during the reaction. sapub.orgntnu.no The aromatic ring in this compound absorbs in the UV region. If a reaction, for example, leads to an extended conjugated system, the change in absorbance at a specific wavelength can be monitored over time to determine reaction kinetics. For instance, the reaction with a nucleophile that contains a chromophore could lead to a significant shift in the maximum absorption wavelength (λₘₐₓ), allowing for straightforward kinetic tracking. mdpi.com
Fluorescence Spectroscopy: this compound is not intrinsically fluorescent. However, it can be used in fluorescence-based assays in several ways:
Covalent Labeling of Fluorescent Probes: The compound can react with a fluorescently-labeled biomolecule (e.g., a protein with a fluorescent tag). The covalent binding event may alter the local environment of the fluorophore, leading to a change in fluorescence intensity or emission wavelength, which can be used to study binding kinetics. lboro.ac.uk
Interaction with Fluorescent Partners: In chemical biology, sulfonyl fluorides are used as covalent warheads to target specific amino acid residues in proteins (e.g., serine, tyrosine, lysine). nih.govrsc.org If the target protein has intrinsic tryptophan fluorescence, the binding of the sulfonyl fluoride probe into a binding pocket can quench or enhance this fluorescence, providing a method to measure binding affinity and kinetics.
Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive technique that measures fluorescence fluctuations to determine the diffusion characteristics of fluorescent particles. memtein.com By labeling either a binding partner or this compound itself with a fluorophore, FCS can be used to measure the binding of the compound to larger molecules like proteins or lipid vesicles by detecting the change in diffusion time as the small fluorescent molecule binds to the larger, slower-moving partner. nih.gov
Spectroscopic Monitoring of Reaction Progress
The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics and identifying transient intermediates, thereby providing a window into the reaction mechanism. Spectroscopic techniques are powerful tools for this purpose. In the context of reactions involving this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy could be employed. These methods would allow for the tracking of the disappearance of reactant signals and the appearance of product signals over time, enabling the determination of reaction rates and the potential observation of intermediate species.
However, a review of publicly available scientific literature and databases reveals a lack of specific studies that have utilized spectroscopic monitoring for reactions of this compound. While general methodologies for monitoring reactions of sulfonyl fluorides exist, specific data and mechanistic interpretations derived from such studies on this particular compound are not presently available.
Fluorescence Quenching Studies
Fluorescence quenching is a valuable technique for studying the interaction between a fluorescent molecule (fluorophore) and another molecule (quencher). This method can provide information on binding affinities, mechanisms of interaction (static or dynamic quenching), and the accessibility of the fluorophore to the quencher.
For this compound, such studies could be designed to investigate its interaction with fluorescently labeled biological macromolecules or other molecules of interest. The bromomethyl and sulfonyl fluoride moieties offer reactive sites that could potentially interact with a fluorophore, leading to a change in its fluorescence properties.
Despite the potential utility of this technique, there are no specific fluorescence quenching studies reported in the scientific literature that involve this compound. Consequently, there is no available data on its quenching capabilities or its interactions as determined by this method.
X-ray Diffraction and Electron Microscopy for Mechanistic Structural Insights
Structural elucidation at the atomic level is paramount for a definitive understanding of chemical mechanisms, particularly in the context of compound-ligand interactions. X-ray diffraction and electron microscopy are powerful techniques for obtaining this structural information.
Crystallographic Studies of Compound-Ligand Complexes
X-ray crystallography can provide a three-dimensional structure of a molecule or a complex of molecules in the solid state. If this compound were to form a stable complex with a ligand, such as a protein or an inorganic catalyst, X-ray crystallography could reveal the precise binding mode, orientation, and intermolecular interactions. This information would be invaluable for understanding the mechanism of action or catalysis.
A thorough search of crystallographic databases and the scientific literature indicates that no crystal structures of this compound, either alone or in a complex with a ligand, have been reported.
Challenges, Limitations, and Future Research Directions
Synthetic Challenges and Development of More Efficient Routes
The synthesis of 2-(bromomethyl)-benzenesulfonyl fluoride (B91410), while achievable, presents challenges in terms of yield, selectivity, and scalability. Addressing these issues is crucial for making this valuable reagent more accessible for widespread use.
The preparation of 2-(bromomethyl)-benzenesulfonyl fluoride and its derivatives can be hampered by low yields and the formation of side products. For instance, in the synthesis of complex molecules where a bromomethyl group is introduced, the yields can be as low as 8%. rsc.org Similarly, the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride using reagents like potassium fluoride (KF) can also result in modest yields, with examples showing yields of 16% or 28% after purification. rsc.org
A significant challenge lies in achieving chemoselectivity. The molecule contains two reactive sites: the electrophilic benzylic bromide and the sulfonyl fluoride group. During synthetic transformations, it is often necessary to selectively react one site while preserving the other. For example, when using 4-(bromomethyl)benzenesulfonyl fluoride to modify primary amines on a peptide, the reaction must be controlled to favor the displacement of the bromide without affecting the sulfonyl fluoride. nih.gov
Future research should focus on developing more selective and higher-yielding synthetic methods. This could involve the exploration of novel protecting group strategies or the use of catalytic systems that can differentiate between the two reactive centers.
Broadening the Scope of Reactivity and Functional Group Compatibility
While this compound is a versatile reagent, expanding its known reaction repertoire and understanding its compatibility with a wider range of functional groups will enhance its utility.
Currently, this compound is primarily used as a bifunctional linker, with the bromomethyl group serving as a handle for attachment and the sulfonyl fluoride as a reactive warhead for covalent modification. sigmaaldrich.com Its application in multi-component reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for exploration. The development of such reactions would enable the rapid generation of diverse molecular scaffolds incorporating the sulfonyl fluoride warhead. chemrxiv.org Furthermore, exploring its reactivity in palladium-photoredox catalyzed reactions could lead to novel defluorinative multicomponent cascade reactions. chemrxiv.org
The sulfonyl fluoride moiety is known for its "click chemistry" type reactivity, being relatively stable in aqueous media yet reactive towards specific nucleophilic amino acid residues. sigmaaldrich.comsigmaaldrich.com It has been shown to covalently modify tyrosine, lysine (B10760008), serine, threonine, cysteine, and histidine residues in proteins. nih.govnih.gov However, a comprehensive understanding of its compatibility with a broad spectrum of functional groups under various reaction conditions is still developing. For instance, the reactivity of the sulfonyl fluoride can be influenced by other substituents on the benzene (B151609) ring. nih.gov A systematic study of these electronic effects would be valuable for designing more specific and efficient probes.
Table 1: Reactivity of the Sulfonyl Fluoride Group with Nucleophilic Amino Acid Residues
| Nucleophilic Amino Acid | Reactivity with Sulfonyl Fluoride |
| Serine | Yes nih.gov |
| Threonine | Yes nih.gov |
| Tyrosine | Yes nih.gov |
| Lysine | Yes nih.gov |
| Cysteine | Yes nih.gov |
| Histidine | Yes nih.govrsc.org |
Development of Next-Generation Molecular Probes and Tools
The unique properties of this compound make it an excellent starting point for the design of advanced molecular probes. nih.gov Future research in this area will likely focus on creating probes with enhanced capabilities for studying complex biological systems.
The development of activity-based probes (ABPs) is a promising direction. These probes utilize the reactive sulfonyl fluoride to covalently label active enzymes, allowing for their identification and characterization within the proteome. nih.gov By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold, researchers can create tools for visualizing enzyme activity and for isolating and identifying new drug targets.
Furthermore, the creation of trifunctional building blocks, such as 4-(bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride, demonstrates a move towards more sophisticated probes. sigmaaldrich.com These reagents incorporate a third functional group, like an alkyne, which can be used for subsequent "click" reactions to attach various reporter or affinity tags. sigmaaldrich.com This modular approach allows for the flexible design of probes tailored to specific experimental needs.
Future research will likely focus on developing probes with improved properties such as:
Enhanced Selectivity: Designing probes that can target specific proteins or even specific conformations of a protein.
"Always-on" Fluorescent Probes: Creating probes that are inherently fluorescent and change their emission properties upon binding to their target. sigmaaldrich.com
Probes for In Vivo Imaging: Developing probes with properties suitable for use in living organisms, such as high cell permeability and low toxicity.
Table 2: Examples of Probes and Building Blocks Derived from or Related to Benzenesulfonyl Fluorides
| Compound/Probe Type | Key Features | Potential Application |
| Alkyne-tagged sulfonyl fluoride | Contains a reactive sulfonyl fluoride and a clickable alkyne handle. | Activity-based profiling of serine proteases. nih.gov |
| 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride | Trifunctional: bromomethyl handle, sulfonyl fluoride warhead, and a protected alkyne for click chemistry. sigmaaldrich.com | Modular synthesis of complex chemical probes. sigmaaldrich.com |
| Peptide mimetics with aryl-sulfonyl fluorides | Incorporates a sulfonyl fluoride into a peptide sequence. nih.gov | Covalent targeting of specific amino acid residues in protein-protein interactions. nih.gov |
Exploration of New Application Areas for the Compound
Beyond its potential as a chemical probe, the unique reactivity of this compound could be harnessed in other areas of research.
The field of covalent drug discovery has seen a resurgence, with a number of covalent inhibitors gaining regulatory approval. The sulfonyl fluoride moiety of this compound makes it a candidate for development as a covalent inhibitor. The bromomethyl group could also participate in covalent bond formation, potentially leading to a dual-targeting mechanism or enhanced binding affinity.
In materials science, the ability of sulfonyl fluorides to react with various nucleophiles could be exploited for the surface modification of polymers or for the creation of new functional materials. The bromomethyl group offers a further site for polymerization or grafting.
Interdisciplinary Research Opportunities
The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach.
Chemistry and Biology: Synthetic chemists can design and create derivatives with tailored reactivity, while chemical biologists can test these compounds in cellular and organismal systems to identify protein targets and elucidate biological functions.
Computational and Experimental Science: Computational modeling can be used to predict the reactivity of this compound with different proteins and to guide the design of more specific probes. These predictions can then be validated through in vitro and in vivo experiments.
Medicinal Chemistry and Pharmacology: Should a therapeutically relevant target be identified, medicinal chemists could optimize the structure of this compound to improve its pharmacological properties, while pharmacologists would evaluate its efficacy and safety in preclinical models.
Q & A
Q. What advanced computational methods predict its interactions in catalytic systems?
- DFT Calculations : Model transition states in cross-coupling reactions to identify rate-limiting steps (e.g., oxidative addition of Pd to C-Br).
- Molecular Dynamics : Simulate enzyme binding to predict steric/electronic effects of the bromomethyl group .
Methodological Notes
- Safety Protocols : Always include HF-neutralizing agents (e.g., calcium gluconate gel) in first-aid kits .
- Data Validation : Cross-reference NMR shifts with PubChem (CID 67779) and NIST databases to confirm purity .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration with combustible solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
